tert-Butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate is a complex organic compound with significant implications in medicinal chemistry. It is classified under carbamates and isoindoline derivatives, which are known for their diverse biological activities. The compound's structure includes a tert-butyl group, a dioxopiperidine moiety, and an isoindoline framework, contributing to its potential therapeutic properties.
The compound is cataloged with the Chemical Abstracts Service number 2523017-09-4 and has been synthesized and characterized by various research institutions and chemical suppliers. It is primarily used in pharmaceutical research due to its bioactive properties.
This compound belongs to the following categories:
The synthesis of tert-butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate generally involves multi-step organic reactions. Key methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques like chromatography may be employed for purification.
Key structural data include:
The compound can undergo various chemical reactions typical for carbamates and isoindolines:
Reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm product formation and purity.
The mechanism of action for tert-butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate involves interactions at the molecular level with biological targets. It may act as an inhibitor or modulator in various biochemical pathways, particularly those related to angiogenesis and cell signaling.
Research indicates that compounds of this class may influence pathways involving:
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data from studies indicate that it maintains stability over a range of pH levels but may degrade under extreme acidic or basic conditions.
tert-butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate has several applications in scientific research:
The development of cereblon (CRBN)-binding agents represents a transformative advancement in targeted protein degradation therapeutics. Thalidomide, initially marketed as a sedative but withdrawn due to teratogenic effects, serendipitously revealed potent immunomodulatory properties in the 1990s, particularly in treating erythema nodosum leprosum [3]. Mechanistic studies later identified its primary target as cereblon, a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex. This discovery illuminated the molecule’s ability to induce proteasomal degradation of specific proteins through ubiquitination [5]. Subsequent optimization yielded first-generation derivatives lenalidomide (Revlimid®) and pomalidomide, characterized by enhanced immunomodulatory effects and reduced neurotoxicity compared to thalidomide. These agents demonstrated clinical efficacy in hematologic malignancies by promoting the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [3] [5].
Table 1: Evolution of Cereblon-Binding Agents
Compound | Key Structural Features | Therapeutic Advancements |
---|---|---|
Thalidomide | Phthalimide ring + Glutarimide moiety | First CRBN modulator; anti-angiogenic/anti-TNF-α effects |
Lenalidomide | 4-Amino substitution on isoindolinone | Improved potency; multiple myeloma treatment |
Pomalidomide | Dehydro modification of piperidine-2,6-dione | Enhanced IKZF1/3 degradation; activity in lenalidomide-resistant disease |
Advanced Derivatives (e.g., target compound) | Tethered glycinate + tert-butyl ester | PROTAC linker integration; modular target specificity |
Thalidomide-derived molecules, including tert-butyl (2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycinate, function as molecular glues that reprogram E3 ubiquitin ligase activity. Their core structural signature—a 1-oxo-2-(2,6-dioxopiperidin-3-yl) isoindoline—enables high-affinity binding to the tri-tryptophan pocket in cereblon’s β-hairpin region [5]. This binding induces conformational changes that create a neomorphic interface, allowing recruitment of non-native substrate proteins. Upon engaging the target protein, the complex facilitates polyubiquitination, marking it for proteasomal destruction [6]. The tert-butyl glycinate derivative exemplifies a strategic optimization: its glycinate spacer provides chemical handles for conjugation to target-binding warheads (e.g., kinase inhibitors), while the tert-butyl ester offers synthetic versatility as a protected carboxylic acid. This design enables hydrolytic cleavage in vivo to generate the active acid for ligation, thereby serving as a precursor for PROTACs (Proteolysis-Targeting Chimeras) [6] [8]. Critically, this molecule retains the phthalimide ring’s hydrophobic contacts with cereblon Trp380 and Trp386, essential for maintaining nanomolar-affinity binding [5].
The structural progression from lenalidomide to tert-butyl glycinate derivatives reflects deliberate optimizations to enhance degradation efficiency, linker versatility, and substrate scope. Lenalidomide (CC-5013) introduced a critical 4-amino group on the isoindolinone ring, improving solubility and cereblon-binding kinetics compared to thalidomide [3]. Subsequent innovations focused on modifying the isoindolinone C4 position to enable bifunctional molecule synthesis:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0